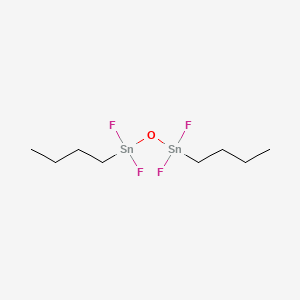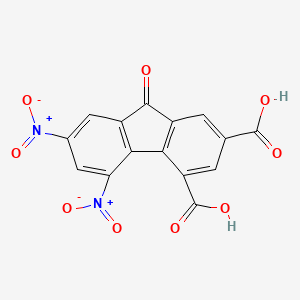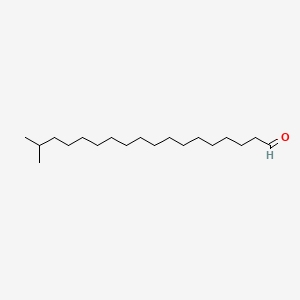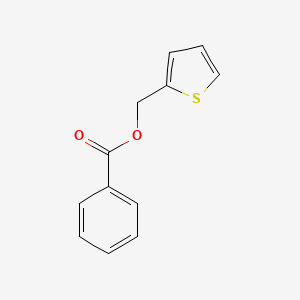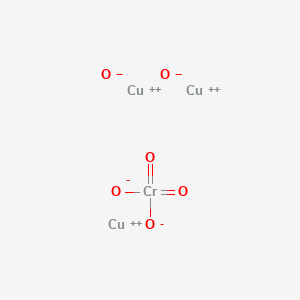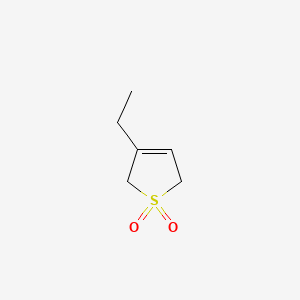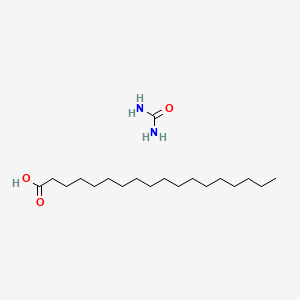
Octadecanoic acid;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with the chemical formula C18H36O2. It is a waxy solid found in various animal and vegetable fats and oils. Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH2)2. It is a colorless, crystalline substance that is highly soluble in water. The combination of octadecanoic acid and urea forms a compound that has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid and urea compound can be achieved through a reaction between octadecanoic acid and urea under specific conditions. One common method involves heating octadecanoic acid with urea at elevated temperatures to form the desired compound. The reaction typically occurs in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid and urea compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Octadecanoic acid and urea compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the compound may yield different carboxylic acids, while reduction may produce alcohols or other derivatives.
科学的研究の応用
Chemistry
In chemistry, the octadecanoic acid and urea compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is used to study the effects of fatty acids and urea on cellular processes. It is also used in the formulation of various biochemical assays.
Medicine
In medicine, the compound has applications in the development of pharmaceuticals and therapeutic agents. It is used in the formulation of drug delivery systems and as an excipient in various dosage forms.
Industry
In the industrial sector, the compound is used in the production of cosmetics, lubricants, and other products. It is valued for its properties as a thickening agent and stabilizer.
作用機序
The mechanism of action of the octadecanoic acid and urea compound involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Hexadecanoic acid (Palmitic acid): Another saturated fatty acid with similar properties but a shorter carbon chain.
Oleic acid: An unsaturated fatty acid with one double bond, differing in its chemical reactivity and physical properties.
Linoleic acid: A polyunsaturated fatty acid with two double bonds, known for its role in biological systems.
Uniqueness
The uniqueness of the octadecanoic acid and urea compound lies in its specific combination of properties from both octadecanoic acid and urea. This combination allows it to be used in a wide range of applications, from industrial to biomedical fields, making it a versatile and valuable compound.
特性
CAS番号 |
36705-20-1 |
|---|---|
分子式 |
C19H40N2O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H4,2,3,4) |
InChIキー |
JDLQRNRWXLXOMN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(=O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



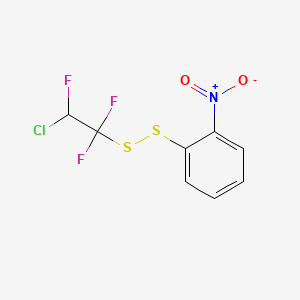
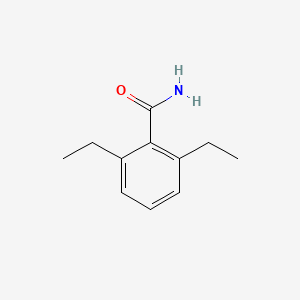
![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
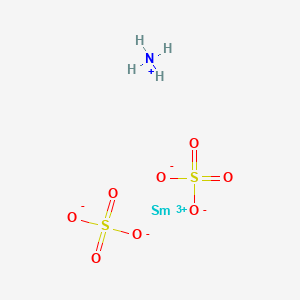
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
